Methoxycarbonylmethyl chloroformate

Description

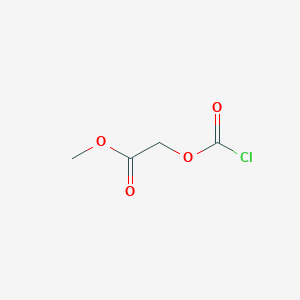

Methoxycarbonylmethyl chloroformate (CAS 916325-80-9), also known as methyl oxalyl chloride or methyl chloro(oxo)acetate, is a reactive acylating agent with the molecular formula C₃H₃ClO₃ and a molecular weight of 122.50 g/mol . It is structurally characterized by a chloroformate group (-OCOCl) attached to a methoxycarbonylmethyl moiety (-CH₂COOCH₃). This compound is primarily used in organic synthesis to introduce methoxycarbonylmethyl groups into target molecules, enabling the formation of esters, carbamates, and amides under mild conditions . Its reactivity and applications are influenced by the electron-withdrawing methoxycarbonyl group, which enhances its electrophilicity compared to simpler alkyl chloroformates.

Properties

CAS No. |

96204-72-7 |

|---|---|

Molecular Formula |

C4H5ClO4 |

Molecular Weight |

152.53 g/mol |

IUPAC Name |

methyl 2-carbonochloridoyloxyacetate |

InChI |

InChI=1S/C4H5ClO4/c1-8-3(6)2-9-4(5)7/h2H2,1H3 |

InChI Key |

RGCVUGJDFHZPKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Molecular Structure and Physical Properties

The table below compares Methoxycarbonylmethyl chloroformate with structurally related chloroformates:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methoxycarbonylmethyl | C₃H₃ClO₃ | 122.50 | Chloroformate + methoxycarbonyl group |

| Methyl chloroformate | C₂H₃ClO₂ | 94.49 | Simple methyl ester of chloroformic acid |

| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | Ethyl ester with longer alkyl chain |

| Dichloromethyl chloroformate | C₂HCl₃O₂ | 163.39 | Two chlorine atoms on methyl group |

| 2-Phenoxyethyl chloroformate | C₉H₉ClO₃ | 200.62 | Phenoxyethyl group for aromatic interactions |

Key Observations :

- This compound has a higher molecular weight than methyl and ethyl chloroformates due to the additional oxygen and carbonyl group .

- Dichloromethyl chloroformate exhibits increased electrophilicity from electron-withdrawing chlorine atoms, whereas Methoxycarbonylmethyl derives reactivity from its carbonyl group .

Acylating Efficiency

- This compound reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or esters. Its methoxycarbonyl group stabilizes transition states, enabling reactions under milder conditions compared to methyl chloroformate .

- Methyl chloroformate (MeOCOCl) is widely used for carboxymethylation but requires careful pH control to avoid hydrolysis .

- Ethyl chloroformate (EtOCOCl) offers slower reaction kinetics than methyl derivatives, making it preferable for stepwise syntheses .

Derivatization Performance

- In automated derivatization for metabolomics, methyl and ethyl chloroformates are favored for rapid reactions (1–2 minutes), whereas bulkier derivatives like menthyl chloroformate show lower efficiency . Methoxycarbonylmethyl’s polar group may improve solubility in aqueous media, though this remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.